molecular formula C17H17N3O3 B2598239 Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate CAS No. 866043-19-8

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate

Cat. No.: B2598239
CAS No.: 866043-19-8
M. Wt: 311.341
InChI Key: WLSXLGRFPAAMNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate is a synthetic organic compound belonging to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features an imidazo[1,2-a]pyrimidine core, which is fused with a phenyl group and an ethyl acetate moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is advantageous due to its high yield, simplicity, and environmentally benign nature. The reaction conditions often include the use of polar organic solvents and elevated temperatures to facilitate the condensation process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted synthesis in industrial production can also enhance the efficiency and reduce the reaction time compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the imidazo[1,2-a]pyrimidine core.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the phenyl or imidazo[1,2-a]pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted imidazo[1,2-a]pyrimidines with different functional groups.

Scientific Research Applications

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate is unique due to its specific combination of an imidazo[1,2-a]pyrimidine core with a phenyl group and an ethyl acetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3/c1-3-22-16(21)11-23-15-9-12(2)18-17-19-14(10-20(15)17)13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSXLGRFPAAMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=NC2=NC(=CN12)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.